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Compound of Interest

Compound Name: 2-Methoxy-4'-nitrobenzophenone
CAS No.: 42495-50-1
Cat. No.: B1356294
Get Quote
. J

Application Note: Precision Synthesis of 4'-Nitro-2-Hydroxybenzophenone via Regioselective
Demethylation

Abstract

This application note details a high-fidelity protocol for the synthesis of 4'-nitro-2-
hydroxybenzophenone, a critical intermediate in the development of UV-A/UV-B absorbers and
photo-labile protecting groups. While direct nitration of 2-hydroxybenzophenone yields a
mixture of isomers (primarily 3- and 5-nitro), this guide presents a convergent synthetic
strategy. We utilize a regioselective cross-coupling to generate the 4'-nitro-2-
methoxybenzophenone precursor, followed by a chelation-controlled demethylation using
Aluminum Chloride (

). This method ensures exclusive installation of the nitro group at the 4'-position and the
hydroxyl group at the 2-position, eliminating difficult isomer separations.

Part 1: Strategic Analysis & Retrosynthesis
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The structural requirement—an electron-withdrawing nitro group on Ring B (para) and an
electron-donating hydroxyl on Ring A (ortho)—presents a "mismatched"” electronic challenge for
direct electrophilic aromatic substitution.

o Direct Nitration Failure: Nitration of 2-hydroxybenzophenone occurs preferentially on the
phenol-bearing Ring A (activated), not the desired Ring B.

» Friedel-Crafts Limitation: Reaction of 4-nitrobenzoyl chloride with anisole yields a mixture of
ortho- and para- isomers, with the unwanted para,para- isomer (4-methoxy-4'-
nitrobenzophenone) often dominating.

e The Solution: We employ a Suzuki-Miyaura acylation to synthesize the methoxy precursor
with perfect regiocontrol, followed by anchimerically assisted demethylation.

Reaction Scheme

Step 1: Precursor Synthesis

Chloride
Step 2: Chelation-Controlled Demethylation

AICI3 (3.0 eq)

Pd(PPh3)4 DCM, Reflux
2-Methoxyphenylboronic Cs2C03, Toluene Precursor: Selective Cleavage Target:
Acid 4'-Nitro-2-methoxybenzophenone 4'-Nitro-2-hydroxybenzophenone
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Figure 1: Convergent synthetic route avoiding isomer mixtures.

Part 2: Materials & Equipment
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Reagent Grade Role Hazard Note
4'-Nitro-2-
methoxybenzophenon  >98% (Synthesized) Precursor Irritant
e
Aluminum Chloride ( _ _ Reacts violently with
Anhydrous, Granular Lewis Acid )
) water. Corrosive.
Dichloromethane Anhydrous (<50 ppm )
Solvent Carcinogen suspect.
(DCM) )
Hydrochloric Acid ] ]
AR Grade Quenching Agent Corrosive.
(IM)
Sodium Sulfate (
Anhydrous Drying Agent Irritant.
)
Equipment:

/Ar).

Pressure-equalizing addition funnel.

Reflux condenser with

drying tube or bubbler.

Rotary evaporator.[1]

Part 3: Experimental Protocol
Step 1: Synthesis of Precursor (Contextual Reference)

Note: If the precursor is not commercially available, use this Suzuki-Miyaura Acylation protocol

to ensure regioselectivity.

Flame-dried 3-neck round-bottom flask (RBF) with inert gas inlet (
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o Setup: Charge a flask with 4-nitrobenzoyl chloride (1.0 eq), 2-methoxyphenylboronic acid
(1.1 eq), and

(3 mol%).
e Reaction: Dissolve in anhydrous Toluene. Add

(2.0 eq). Heat to 100°C under Argon for 12 hours.

o Workup: Filter through celite, wash with EtOAc, and concentrate. Purify via flash
chromatography (Hexane/EtOAc) to obtain 4'-nitro-2-methoxybenzophenone.

Step 2: Demethylation (Core Protocol)

This step utilizes the "neighboring group effect.” The carbonyl oxygen coordinates with
Aluminum, positioning the Lewis acid to clip the ortho-methoxy bond specifically.

1. Preparation of Lewis Acid Complex
o Safety: Perform in a fume hood.

releases
gas upon exposure to moisture.
 In a flame-dried 250 mL RBF equipped with a magnetic stir bar and
inlet, suspend Anhydrous
(3.0 equivalents, 400 mg per mmol of substrate) in Anhydrous DCM (5 mL per mmol).

» Note: A slight excess (3.0 eq) is required because the nitro group and carbony! will sequester
some aluminum.

2. Addition of Precursor

» Dissolve 4'-nitro-2-methoxybenzophenone (1.0 equivalent) in a minimum volume of
anhydrous DCM.

e Add the precursor solution dropwise to the
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suspension at 0°C (ice bath) over 15 minutes.

Observation: The solution will likely turn yellow or orange, indicating the formation of the
Aluminum-Carbonyl complex.

. Reaction Phase

Remove the ice bath and allow the mixture to warm to room temperature.

Stir for 30 minutes.

Reflux: Heat the mixture to a mild reflux (approx. 40°C) for 2—4 hours.

Monitoring: Monitor by TLC (Silica; 80:20 Hexane:EtOAc). The starting material (

) should disappear, and a more polar spot (

, yellow/green fluorescence) should appear.

. Quenching & Hydrolysis (Critical Step)

Cool the reaction mixture to 0°C.

Slowly pour the reaction mixture into a beaker containing lce/1M HCI (1:1 mixture) with
vigorous stirring.

Caution: Exothermic reaction. Evolution of

gas.

Stir until the solid aluminum salts dissolve and two clear layers appear.

. Extraction & Purification

Separate the organic (DCM) layer.

Extract the aqueous layer twice with DCM (
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o Combine organic layers and wash with Brine.
e Dry over Anhydrous

, filter, and concentrate in vacuo.

o Recrystallization: The crude yellow solid is typically recrystallized from Ethanol/Water or
Methanol to yield bright yellow needles of 4'-nitro-2-hydroxybenzophenone.

Part 4: Mechanism & Rationale

The success of this reaction relies on Cheliotropic Cleavage. Unlike standard ether cleavage
which requires harsh

, the ortho geometry allows

to form a stable 6-membered transition state.
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Figure 2: Mechanistic pathway. The carbonyl oxygen (Lewis base) anchors the Aluminum,

lowering the activation energy for the cleavage of the ortho-methoxy bond.

Why AICI3 over BBr3?

o Selectivity:

is less prone to attacking the nitro group than

or
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» Cost: Significantly cheaper for scale-up.
e Handling: Solid

is easier to handle than liquid/fuming

Part 5: Analytical Data & Quality Control

Parameter Expected Value | Observation
Appearance Yellow crystalline solid (Needles)
Melting Point 118-120°C

Broad band 3200-3400

(Intramolecular H-bonded OH)Strong peak

IR Spectrum
~1630

(H-bonded Carbonyl)

11.8 ppm (s, 1H, OH, exchangeable)

1H NMR (CDCI3) 8.3 ppm (d, 2H, Nitro-Ar)

7.8 ppm (d, 2H, Nitro-Ar)

MS (ESI) = 242.05

Troubleshooting Guide:
e Incomplete Reaction: If starting material remains after 4 hours, add an additional 1.0 eq of

and reflux for 2 more hours. The nitro group can loosely bind Aluminum, reducing the
effective concentration.

e Emulsion during Workup: The aluminum salts can form gels. Wash with 1M HCI thoroughly
to break the emulsion.
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» Side Products: If the product is dark/tarry, the temperature was likely too high. Keep reflux
mild (DCM b.p. 40°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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